A Comprehensive Guide to the Physicochemical Characterization of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic Acid
A Comprehensive Guide to the Physicochemical Characterization of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic Acid
Abstract: The integration of non-proteinogenic amino acids into peptide-based therapeutics is a cornerstone of modern drug discovery, offering enhanced potency, stability, and unique pharmacological profiles. 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid, a substituted phenylalanine analogue, represents a novel chemical entity with significant therapeutic potential. A thorough understanding of its physicochemical properties is paramount for its successful development from a laboratory curiosity to a clinical candidate. This guide provides a comprehensive framework for the systematic characterization of this molecule, detailing the theoretical underpinnings and practical, field-proven experimental protocols necessary to elucidate its core physicochemical attributes. We delve into the causality behind experimental choices, emphasizing self-validating systems to ensure data integrity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the evaluation and application of novel amino acid derivatives.
Introduction: The Rationale for Characterization
In the landscape of drug development, the journey of a molecule is dictated by its intrinsic properties. For a novel amino acid analogue like 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid, these properties govern its behavior in both formulation and biological systems. Key parameters such as solubility, lipophilicity (LogP/D), and ionization state (pKa) are critical determinants of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of any potential drug candidate.
The strategic placement of a fluorine atom and a methyl group on the phenyl ring is a deliberate design choice. The fluorine can modulate electronic properties and metabolic stability, while the methyl group can influence steric interactions and lipophilicity. Understanding the cumulative effect of these substitutions is not merely an academic exercise; it is a critical step in predicting bioavailability, designing effective delivery systems, and ensuring a stable, safe, and efficacious therapeutic agent. This guide outlines the essential experimental workflows to build a robust physicochemical data package for this compound.
Chemical Identity and Structural Attributes
A precise definition of the molecule's structure is the foundation of all subsequent analysis.
Molecular Structure
The structure consists of a propanoic acid backbone with an amino group at the alpha-position and a 2-fluoro-5-methylphenyl group at the beta-position.
Caption: 2D structure of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid.
Compound Identifiers
| Property | Value | Source |
| IUPAC Name | 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₂FNO₂ | Calculated |
| Molecular Weight | 197.21 g/mol | Calculated |
| CAS Number | Not available | - |
| Canonical SMILES | CC1=CC(=C(C=C1)CN)F | ChemDraw |
Core Physicochemical Properties: Experimental Determination
The following sections detail the protocols for determining the most critical physicochemical parameters. The choice of these methods is guided by their robustness, reproducibility, and relevance to drug development as outlined in various regulatory guidelines.
Aqueous Solubility
Expertise & Experience: Aqueous solubility is a gatekeeper property. Poor solubility can terminate a drug development program due to insurmountable bioavailability challenges. The shake-flask method described here is the gold standard, providing thermodynamic solubility data, which is essential for biopharmaceutical classification.
Experimental Protocol: Shake-Flask Method (Adapted from OECD Guideline 105)
-
Preparation: Add an excess amount of the solid compound to a known volume of pH 7.4 phosphate-buffered saline (PBS) in a sealed, clear glass vial. The excess solid is critical to ensure a saturated solution is achieved.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours. A longer period (48-72 hours) may be necessary to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed for at least 24 hours to allow undissolved solids to settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid disturbing the solid material.
-
Filtration: Filter the aliquot through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining microscopic particles.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Validation: The process is considered self-validating if the measured concentration remains consistent between samples taken at 24 and 48 hours, confirming that equilibrium has been reached.
Caption: Workflow for determining thermodynamic aqueous solubility.
Dissociation Constant (pKa)
Expertise & Experience: The pKa values dictate the ionization state of the molecule at different pH levels. Since the compound has both an acidic carboxylic acid group and a basic amino group, it will exist as a zwitterion at physiological pH. Knowing the pKa values is crucial for predicting its interaction with biological membranes and targets. Potentiometric titration is a highly accurate method for this determination.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1-10 mM).
-
Titration Setup: Use an automated titrator equipped with a calibrated pH electrode.
-
Acidic Titration: Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) to determine the pKa of the amino group.
-
Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized solution of strong base (e.g., 0.1 M NaOH) to determine the pKa of the carboxylic acid group.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Sophisticated software can be used to calculate the pKa values by fitting the titration curve to the Henderson-Hasselbalch equation.
-
Trustworthiness: The system is validated by titrating a known standard with similar pKa values (e.g., another amino acid like phenylalanine) to ensure the accuracy of the electrode and titrant concentrations. For phenylalanine, expected pKa values are around 2.2 for the carboxyl group and 9.3 for the amino group.[1]
Lipophilicity (LogP and LogD)
Expertise & Experience: Lipophilicity is a key predictor of a drug's ability to cross cell membranes. LogP represents the partition coefficient of the neutral species, while LogD represents the distribution coefficient at a specific pH, accounting for all ionic species. For an ionizable molecule like an amino acid, LogD at pH 7.4 is the more physiologically relevant parameter.
Experimental Protocol: HPLC-based LogD Measurement
-
System Setup: Use a reverse-phase HPLC system (e.g., C18 column) with a mobile phase consisting of an aqueous buffer (pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Homologous Series: Inject a series of standard compounds with known LogP/D values (e.g., alkylphenones or a set of well-characterized drugs) to create a calibration curve.
-
Sample Analysis: Inject a solution of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid onto the column.
-
Data Acquisition: Record the retention time (t_R) for the standards and the test compound. Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculation:
-
Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0.
-
Plot the known LogP/D values of the standards against the logarithm of their capacity factors (log k).
-
A linear regression of this plot provides a calibration equation.
-
Calculate log k for the test compound and use the calibration equation to determine its LogD at pH 7.4.
-
-
Trustworthiness: This method is self-validating through the linearity (R² > 0.98) of the calibration curve generated from the standards, ensuring the system is performing correctly.
Spectroscopic and Spectrometric Elucidation
Structural confirmation and purity assessment rely on spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation. For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The chemical shifts and coupling constants provide a detailed map of the molecular structure. Based on analogous structures, we can predict the expected spectral features.[2]
Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is useful as it will exchange with the labile -OH and -NH₂ protons, causing their signals to disappear, which aids in peak assignment.
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include ¹H, ¹³C, DEPT-135, COSY (¹H-¹H), HSQC (¹H-¹³C), and ¹⁹F NMR.
-
Expected ¹H NMR Signatures (in D₂O):
-
Aromatic Protons: Three signals in the aromatic region (~7.0-7.5 ppm), showing complex splitting patterns due to H-H and H-F couplings.
-
Alpha-Proton (-CH-): A triplet or doublet of doublets adjacent to the chiral center (~3.5-4.5 ppm).
-
Beta-Protons (-CH₂-): Two diastereotopic protons appearing as a complex multiplet (~2.8-3.2 ppm).
-
Methyl Protons (-CH₃): A singlet in the aliphatic region (~2.3 ppm).
-
-
Expected ¹⁹F NMR Signature: A single resonance, likely a multiplet due to coupling with nearby aromatic protons.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the exact molecular weight and, through fragmentation (MS/MS), confirms the connectivity of the molecule. For amino acids, a characteristic fragmentation is the loss of the carboxylic acid group.[3]
Protocol for ESI-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system like 50:50 acetonitrile:water with 0.1% formic acid. The acid helps in protonation for positive ion mode analysis.
-
Infusion: Infuse the sample directly into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
MS1 Scan: Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass (198.0925 for C₁₀H₁₃FNO₂⁺).
-
MS2 Fragmentation: Select the [M+H]⁺ ion (m/z 198.09) for collision-induced dissociation (CID). A characteristic fragment would be the loss of formic acid (HCOOH, 46.005 Da), resulting in a major product ion at m/z ~152.087.
-
Data Interpretation: The accurate mass of the parent ion confirms the elemental composition, and the fragmentation pattern validates the proposed structure.
Caption: Workflow for structural confirmation by tandem mass spectrometry (MS/MS).
Safety and Handling
As a novel chemical entity, 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid should be handled with appropriate care.
-
General Precautions: Handle in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]
-
Hazard Classification (Anticipated): Based on data for similar amino acid derivatives, this compound may cause skin, eye, and respiratory irritation.[5][6][7] Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (-20°C) is recommended to ensure chemical stability.[8][9]
Conclusion
The systematic physicochemical characterization outlined in this guide provides the essential data required to advance 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid through the drug discovery pipeline. By employing these robust, self-validating protocols, researchers can build a comprehensive data package that informs formulation development, predicts in vivo behavior, and ultimately enables the rational design of new therapeutics. The expertise lies not just in performing the experiments, but in understanding the causal links between these fundamental properties and the eventual pharmacological performance of the molecule.
References
-
PubChem. (n.d.). (2S)-2-amino-3-(2-methylphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
PubChem. (n.d.). 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
Gu, Z., et al. (2013). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. ResearchGate. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-methylpropanoic acid. Retrieved from docbrown.info. [Link]
-
Carr, S. A. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute. [Link]
-
NIST. (n.d.). 2-Amino-3-(4-hydroxyphenyl)-propanoic acid. NIST WebBook. Retrieved from webbook.nist.gov. [Link]
Sources
- 1. 2-Amino-3-(4-hydroxyphenyl)-propanoic acid [webbook.nist.gov]
- 2. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. aksci.com [aksci.com]
- 6. 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid | C10H13NO3 | CID 4651510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
